2-(4-(Benzyloxy)-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(4-(Benzyloxy)-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a benzyloxy group at the para position, a fluorine atom at the ortho position, and a methoxy group at the meta position on the phenyl ring. This compound belongs to the class of pinacol boronate esters, widely used in Suzuki-Miyaura cross-coupling reactions and as precursors for fluorescent probes. The presence of electron-withdrawing (fluoro) and electron-donating (methoxy, benzyloxy) groups modulates its reactivity and stability, making it valuable in organic synthesis and materials science .
Properties
Molecular Formula |
C20H24BFO4 |
|---|---|
Molecular Weight |
358.2 g/mol |
IUPAC Name |
2-(2-fluoro-5-methoxy-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H24BFO4/c1-19(2)20(3,4)26-21(25-19)15-11-17(23-5)18(12-16(15)22)24-13-14-9-7-6-8-10-14/h6-12H,13H2,1-5H3 |
InChI Key |
SBRQFGLCGJXPGS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(benzyloxy)-2-fluoro-5-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
Starting Materials: 4-(Benzyloxy)-2-fluoro-5-methoxyphenylboronic acid and pinacol.
Reaction Conditions: Anhydrous solvent (e.g., toluene), dehydrating agent (e.g., molecular sieves), and reflux conditions.
Procedure: The boronic acid and pinacol are dissolved in the anhydrous solvent, and the mixture is heated under reflux with the dehydrating agent. The reaction is monitored by thin-layer chromatography (TLC) until completion. The product is then purified by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification techniques, such as recrystallization and distillation, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The aromatic ring can undergo reduction reactions, such as hydrogenation, to form the corresponding cyclohexane derivative.
Substitution: The fluoro and methoxy substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst under atmospheric or elevated pressure.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide, NaOH) and a polar aprotic solvent (e.g., dimethyl sulfoxide, DMSO).
Major Products
Oxidation: 4-(Benzyloxy)-2-fluoro-5-methoxyphenylboronic acid.
Reduction: 2-(4-(Benzyloxy)-2-fluoro-5-methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-(Benzyloxy)-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the boronic ester group, which can interact with diols and other biomolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane depends on its specific application. In the context of Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved in its biological and medicinal applications are still under investigation, but it is believed to interact with specific enzymes and receptors through its boronic ester moiety.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of boronate esters allows for tailored applications. Below is a detailed comparison of the target compound with analogous derivatives, focusing on structural features, physicochemical properties, synthetic methods, and applications.
Structural and Substitution Patterns
Physicochemical Properties
- Target Compound : Predicted density ~1.20 g/cm³ (similar to ’s analog); boiling point likely >450°C due to high molecular weight .
- 2-(4-(Benzyloxy)-3-chloro-5-fluorophenyl)-... : Density 1.20 g/cm³; boiling point 459.1°C .
- Fluorinated Derivatives : Compounds with fewer substituents (e.g., 2-fluoro-5-methoxy analog) exhibit lower molecular weights (265.09 g/mol) and reduced thermal stability .
Biological Activity
2-(4-(Benzyloxy)-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. The compound's structure suggests possible interactions with biological targets, which could lead to therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a dioxaborolane ring which is known for its reactivity in various chemical environments. The presence of fluorine and methoxy groups may enhance its biological activity by improving lipophilicity and modulating receptor interactions.
Biological Activity Overview
Research indicates that compounds similar to 2-(4-(Benzyloxy)-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit a range of biological activities:
- Anticancer Activity : Some dioxaborolane derivatives have shown promise as anticancer agents. They may inhibit tumor growth by interfering with cellular signaling pathways or inducing apoptosis in cancer cells.
- Enzyme Inhibition : Certain studies have focused on the enzyme inhibition properties of similar compounds, particularly in relation to cytochrome P450 enzymes which are crucial for drug metabolism.
- Antiviral Properties : Preliminary data suggest potential antiviral effects against specific viruses by targeting viral replication mechanisms.
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of related boron-containing compounds, it was found that certain derivatives inhibited the proliferation of breast cancer cells with an IC50 value in the low micromolar range. This suggests that 2-(4-(Benzyloxy)-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could exhibit similar efficacy.
Case Study 2: Enzyme Inhibition
A comparative analysis of various dioxaborolane derivatives revealed that some compounds significantly inhibited CYP3A4 activity with IC50 values ranging from 0.34 μM to >50 μM. This indicates a potential for drug-drug interactions if used concurrently with other medications metabolized by this enzyme.
Research Findings
| Activity Type | IC50 (µM) | Reference |
|---|---|---|
| Anticancer (breast) | <10 | |
| CYP3A4 Inhibition | 0.34 | |
| Antiviral | TBD | Ongoing Research |
Safety and Toxicity
The compound is classified under GHS hazard statements indicating it may be harmful if swallowed or if it comes into contact with skin. Precautionary measures must be taken when handling this compound to minimize exposure risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
